(1-乙基丙基)(3-硝基苄)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

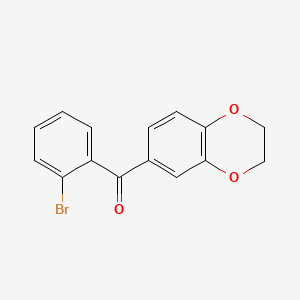

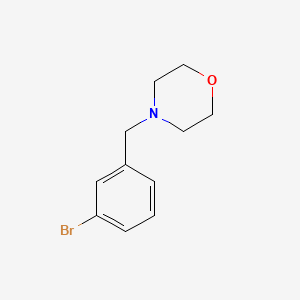

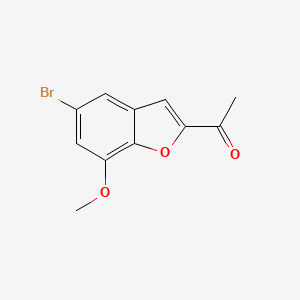

“(1-Ethylpropyl)(3-nitrobenzyl)amine” is an organic intermediate. It has the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . The IUPAC name for this compound is N-[(3-nitrophenyl)methyl]pentan-3-amine .

Synthesis Analysis

The synthesis of amines like “(1-Ethylpropyl)(3-nitrobenzyl)amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .

Molecular Structure Analysis

The molecular structure of “(1-Ethylpropyl)(3-nitrobenzyl)amine” can be represented by the InChI key FYKAFBAWZDAPSW-UHFFFAOYSA-N . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

Amines like “(1-Ethylpropyl)(3-nitrobenzyl)amine” can undergo various chemical reactions. For example, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .

Physical And Chemical Properties Analysis

Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .

科学研究应用

电化学应用

- 已研究了在离子液体介质中对主要胺类化合物进行电化学氧化,包括类似于“(1-乙基丙基)(3-硝基苄)胺”的化合物,结果显示形成了附着在电极表面的有机层。这个过程改变了电极表面,并可能对开发新的电化学传感器或涂层具有相关性 (Ghilane et al., 2010)。

合成化学应用

- 在合成化学中,像“(1-乙基丙基)(3-硝基苄)胺”这样的主要胺类化合物已被用于合成复杂化合物,展示了这些胺类化合物在有机合成中的多功能性。这包括通过电化学方法选择性地形成氨基-氰基吡唑,这可能对药物合成和材料科学有影响 (Mikhal’chenko等,2007)。

材料科学应用

- 已探索了含硝基基团的胺类化合物在纳米聚集体和聚合物材料制备中的作用。例如,利用硝基苄醇衍生物开发了聚合物纳米聚集体,用于潜在的药物和基因传递应用,突显了这些化合物的功能多样性 (Liu et al., 2017)。

安全和危害

未来方向

属性

IUPAC Name |

N-[(3-nitrophenyl)methyl]pentan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-11(4-2)13-9-10-6-5-7-12(8-10)14(15)16/h5-8,11,13H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKAFBAWZDAPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353293 |

Source

|

| Record name | n-(3-nitrobenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethylpropyl)(3-nitrobenzyl)amine | |

CAS RN |

356092-16-5 |

Source

|

| Record name | n-(3-nitrobenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。